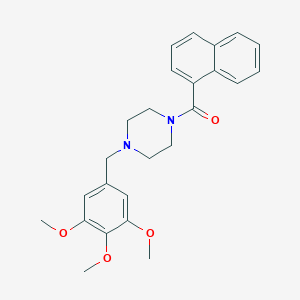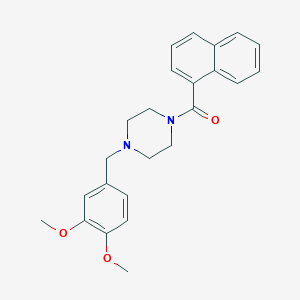![molecular formula C25H32N2O4S B248582 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is not fully understood. However, it has been reported to act as a modulator of GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and other neurological disorders.
Biochemical and Physiological Effects
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been reported to have anticonvulsant activity and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine in laboratory experiments is its high purity and yield. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine. One of the future directions is to investigate its potential use in the treatment of anxiety, depression, and other neurological disorders. Another future direction is to study its mechanism of action in more detail to understand its pharmacological effects. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for better in vivo efficacy.
Conclusion
In conclusion, 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Future research could focus on investigating its potential use in the treatment of anxiety, depression, and other neurological disorders, as well as improving its solubility in water for better in vivo efficacy.
Métodos De Síntesis
The synthesis of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-benzylpiperidine with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography. This method has been reported to yield the desired product in high purity and yield.
Aplicaciones Científicas De Investigación
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
Nombre del producto |
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine |
|---|---|
Fórmula molecular |
C25H32N2O4S |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C25H32N2O4S/c1-31-23-9-11-24(12-10-23)32(29,30)27-15-5-8-22(19-27)25(28)26-16-13-21(14-17-26)18-20-6-3-2-4-7-20/h2-4,6-7,9-12,21-22H,5,8,13-19H2,1H3 |
Clave InChI |
CNLLNBQGTCIFKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)